

Application Notes and Protocols for 2-Bromo-4nitrophenol in Medicinal Chemistry

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **2-Bromo-4-nitrophenol** as a versatile building block in the synthesis of medicinally relevant compounds. This document outlines its application in the development of a targeted protein degrader and explores its potential in the synthesis of other bioactive molecules, supported by detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways.

Introduction

2-Bromo-4-nitrophenol is a valuable starting material in medicinal chemistry due to its trifunctional nature, possessing hydroxyl, nitro, and bromo groups. This unique combination of reactive sites allows for a variety of chemical transformations, making it an ideal scaffold for the synthesis of complex molecules. The electron-withdrawing nitro group enhances the acidity of the phenolic hydroxyl and activates the aromatic ring towards nucleophilic substitution, while the bromo group provides a handle for cross-coupling reactions. These characteristics have been exploited in the synthesis of targeted therapeutics, including PROTAC (Proteolysis Targeting Chimera) degraders.

Application 1: Synthesis of an Androgen Receptor (AR) PROTAC Degrader Intermediate



2-Bromo-4-nitrophenol serves as a key starting material in the synthesis of BMS-986365, an orally active and selective androgen receptor (AR) PROTAC degrader.[1][2][3][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. BMS-986365 has demonstrated potent degradation of both wild-type and mutant forms of the androgen receptor, a key driver in prostate cancer.[1][2][4]

Ouantitative Biological Data for BMS-986365

Compound	Target	Cell Line	DC50 (nM)	IC50 (nM)	Reference
BMS-986365	Androgen Receptor	Various	10 - 40	10 - 120 (AR- dependent proliferation)	[1][2][3][4]

Experimental Protocol: Synthesis of 2-bromo-1-(2-bromoethoxy)-4-nitrobenzene

This protocol details the initial Williamson ether synthesis step in the construction of the linker for BMS-986365, starting from **2-Bromo-4-nitrophenol**.

Materials:

- 2-Bromo-4-nitrophenol
- 1,2-Dibromoethane
- Potassium carbonate (K2CO3)
- Dimethylformamide (DMF)
- Dichloromethane
- Anhydrous sodium sulfate
- Ice water

Procedure:[5]



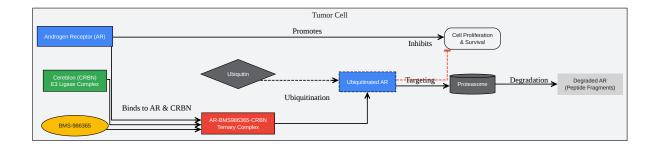
- To a solution of **2-Bromo-4-nitrophenol** (1 equivalent) in DMF, add 1,2-dibromoethane (1.2 equivalents) and potassium carbonate (2 equivalents).
- Heat the reaction mixture to 80°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Cool the reaction mixture to room temperature and pour it into ice water.
- Stir the mixture and extract the product with dichloromethane (3x).
- Combine the organic layers, wash with water (5x), and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography to obtain 2-bromo-1-(2-bromoethoxy)-4nitrobenzene.

Expected Yield: ~81%[5]

Signaling Pathway: Androgen Receptor Degradation by BMS-986365

The following diagram illustrates the mechanism of action for BMS-986365, a PROTAC that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the Androgen Receptor (AR), leading to its ubiquitination and subsequent degradation by the proteasome.





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Caption: Mechanism of Androgen Receptor degradation by BMS-986365.

Application 2: Synthesis of Bioactive Benzoxazine Derivatives

The structural motif of **2-Bromo-4-nitrophenol** is also a precursor for the synthesis of benzoxazine derivatives. Benzoxazines are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] The synthesis typically involves the reaction of a phenol with an amine and formaldehyde. By using a derivative of **2-Bromo-4-nitrophenol**, novel benzoxazines with potential therapeutic applications can be generated.

Quantitative Biological Data for Benzoxazine Sulfonamide Derivatives

While a direct synthesis from **2-Bromo-4-nitrophenol** is not explicitly detailed in the cited literature, the following data for related benzoxazine sulfonamides highlight the antimicrobial potential of this compound class.[7]



Compound Class	Target Organisms	MIC (μg/mL)	Reference
Benzoxazine Sulfonamides	Gram-positive bacteria, Gram- negative bacteria, Fungi	31.25 - 62.5	[7]

Experimental Protocol: General Synthesis of 1,4-Benzoxazine Derivatives

This protocol describes a general method for the synthesis of 1,4-benzoxazine derivatives from α -aminocarbonyls, which can be adapted for precursors derived from **2-Bromo-4-nitrophenol**. [8]

Materials:

- Substituted 2-aminophenol (derived from 2-Bromo-4-nitrophenol via reduction of the nitro group)
- α-haloketone
- Base (e.g., Potassium Carbonate)
- Solvent (e.g., Ethanol)

Procedure:

- Dissolve the substituted 2-aminophenol (1 equivalent) and the α -haloketone (1.1 equivalents) in ethanol.
- Add the base (2 equivalents) to the mixture.
- Reflux the reaction mixture for several hours, monitoring the progress by TLC.
- Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

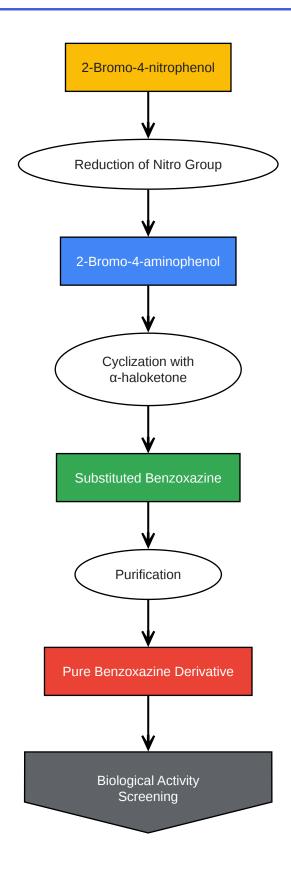


- Partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
- Purify the crude product by column chromatography to obtain the desired benzoxazine derivative.

Experimental Workflow: Synthesis of Benzoxazine Derivatives

The diagram below outlines a typical workflow for the synthesis of benzoxazine derivatives, which could be initiated from **2-Bromo-4-nitrophenol**.





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Caption: Synthetic workflow for benzoxazine derivatives.





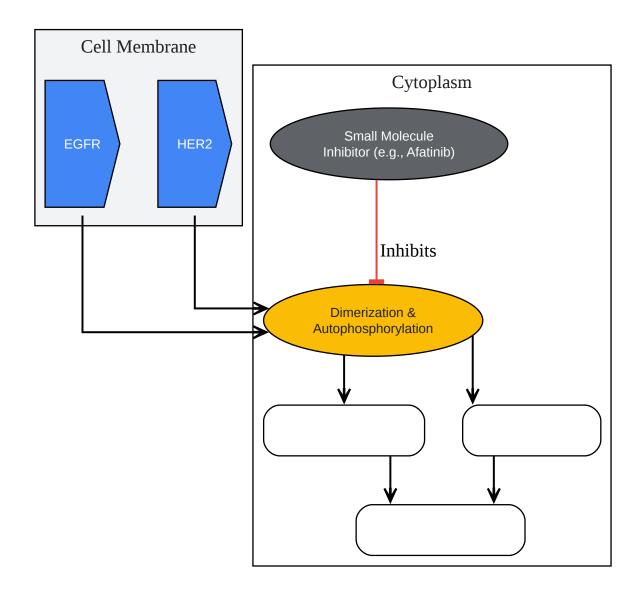
Analogous Application: Intermediate for Kinase Inhibitor Synthesis

A structurally related compound, 2-bromo-4-fluorophenol, is a key intermediate in the synthesis of Afatinib, a potent irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[9] This highlights the utility of the 2-bromo-4-substituted phenol scaffold in developing targeted cancer therapies. The synthetic strategies employed, such as Suzuki-Miyaura coupling and Williamson ether synthesis, are directly applicable to **2-Bromo-4-nitrophenol**.[9]

Signaling Pathway: EGFR/HER2 Inhibition

The following diagram illustrates the EGFR/HER2 signaling pathway and its inhibition by small molecule inhibitors like Afatinib, for which derivatives of **2-Bromo-4-nitrophenol** could be developed.





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Caption: Simplified EGFR/HER2 signaling pathway and inhibition.

Conclusion

2-Bromo-4-nitrophenol is a highly versatile and valuable building block in medicinal chemistry. Its application in the synthesis of the potent androgen receptor degrader BMS-986365 showcases its utility in developing novel targeted therapies. Furthermore, the potential to synthesize other bioactive heterocyclic compounds, such as benzoxazines, and its structural analogy to intermediates used in the synthesis of kinase inhibitors, underscores its broad applicability in drug discovery. The provided protocols and data serve as a foundation for



researchers to explore and exploit the synthetic potential of this readily available starting material.

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